molecular formula C12H11NO3S B2842952 2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid CAS No. 879916-91-3

2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid

Cat. No. B2842952
CAS RN: 879916-91-3
M. Wt: 249.28
InChI Key: IPIMDELNVOEPIN-UHFFFAOYSA-N
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Description

2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid (DMDHCB) is a novel synthetic organic compound that has been studied extensively as a potential drug candidate for various medical applications. It has a unique chemical structure that contains a benzothiazole ring, a furo[3,2-e] ring, and a carboxylic acid side chain. DMDHCB has been studied for its potential as an anti-inflammatory, anticonvulsant, and anti-cancer agent.

Scientific Research Applications

Antibacterial Activity

The benzothiazole moiety in this compound has demonstrated promising antibacterial potential. Researchers have investigated its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. By inhibiting bacterial growth, it could be a valuable candidate for developing new antibiotics .

Anti-inflammatory Applications

The compound’s anti-inflammatory properties have attracted attention. It could potentially modulate inflammatory responses by targeting specific pathways, such as NF-κB or COX-2. Further research is needed to fully understand its mechanism of action .

properties

IUPAC Name

2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-5-9-7(16-11(5)12(14)15)3-4-8-10(9)13-6(2)17-8/h3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIMDELNVOEPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C3=C(CC2)SC(=N3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid

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